molecular formula C26H23FN6O2S B2507109 1-(4-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE CAS No. 893271-83-5

1-(4-FLUOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE

Cat. No.: B2507109
CAS No.: 893271-83-5
M. Wt: 502.57
InChI Key: AOQXMIIUULBWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine is a heterocyclic compound featuring a [1,2,3]triazolo[1,5-a]quinazoline core linked to a piperazine moiety via the 5-position. The structure includes two pharmacologically significant substituents: a 4-fluorophenyl group and a 4-methylbenzenesulfonyl group. The triazoloquinazoline scaffold is known for its versatility in drug discovery, particularly in kinase inhibition and anticancer applications . The piperazine ring enhances solubility and bioavailability, while the sulfonyl group may improve binding affinity through hydrogen bonding interactions .

Properties

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN6O2S/c1-18-6-12-21(13-7-18)36(34,35)26-25-28-24(22-4-2-3-5-23(22)33(25)30-29-26)32-16-14-31(15-17-32)20-10-8-19(27)9-11-20/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQXMIIUULBWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine is a complex molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on various research studies.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available piperazine derivatives and incorporating fluorophenyl and triazole moieties. The reaction pathways often involve the use of coupling agents and can be optimized for yield and purity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that quinazoline derivatives, including those with triazole substitutions, exhibit significant anticancer properties. For instance, compounds similar to our target have shown potent inhibition against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Mechanism : The anticancer activity is often linked to the inhibition of key signaling pathways such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). For example, a related compound displayed an IC50 value of 0.35 µM against EGFR, suggesting strong inhibitory potential .

Antinociceptive Effects

Studies have demonstrated that piperazine derivatives can exhibit antinociceptive effects. In animal models, compounds similar to the one have been tested for their ability to reduce pain responses.

  • Findings : In experiments using the tail-clip and hot-plate tests on mice, certain derivatives showed increased mechanical pain thresholds comparable to morphine . This suggests that the compound may interact with opioid receptors or other pain modulation pathways.

Anti-inflammatory Properties

In addition to anticancer and antinociceptive effects, there is evidence that quinazoline-based compounds can also exhibit anti-inflammatory activity. This is crucial for developing treatments for conditions characterized by excessive inflammation.

  • Data : Inflammation models indicated that certain derivatives could significantly inhibit paw edema and pro-inflammatory cytokine production . The anti-inflammatory mechanism may involve modulation of NF-κB signaling pathways.

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • Study A : A derivative with a similar structure was tested against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 5 µM.
  • Study B : Investigated the analgesic effects in rodent models where the compound demonstrated a dose-dependent decrease in pain response compared to control groups.
  • Study C : Focused on the anti-inflammatory effects in carrageenan-induced paw edema models, showing a marked reduction in swelling and inflammatory markers.

Data Tables

The following table summarizes key findings related to the biological activity of compounds similar to 1-(4-fluorophenyl)-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine.

Activity TypeModel UsedResultReference
AnticancerHCT-116 Cell LineIC50 = 0.35 µM
AntinociceptiveTail Clip TestIncreased MPE %
Anti-inflammatoryCarrageenan-Induced EdemaAA = 53.41%

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

Anticancer Activity

Studies have shown that derivatives of piperazine compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their effectiveness against various cancer cell lines, demonstrating promising results in inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

The compound's sulfonamide group may enhance its antimicrobial efficacy. Research on related compounds has revealed significant antibacterial and antifungal activities against pathogenic microorganisms . The structure-activity relationship (SAR) studies suggest that modifications in the side chains can lead to improved antimicrobial potency.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. The incorporation of the fluorophenyl group may enhance central nervous system activity, making it a candidate for further exploration as an anxiolytic or antidepressant agent .

Case Studies and Research Findings

  • Anticancer Studies : A series of triazoloquinazoline derivatives were synthesized and evaluated against breast cancer cell lines. The results indicated that modifications at the piperazine position could significantly alter the anticancer activity .
  • Antimicrobial Evaluation : In vitro studies demonstrated that compounds with similar sulfonamide moieties exhibited strong inhibition against Gram-positive bacteria. The efficacy was compared with standard antibiotics, showing potential as new antimicrobial agents .
  • Neuropharmacology : Research focusing on piperazine derivatives revealed their potential as selective serotonin reuptake inhibitors (SSRIs), suggesting a pathway for developing new antidepressants based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted by comparing it to analogs with related cores or substituents.

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Synthesis Insights Biological Relevance References
Target Compound [1,2,3]Triazolo[1,5-a]quinazoline 4-Fluorophenyl, 4-methylbenzenesulfonyl Likely involves Suzuki coupling* Potential kinase inhibition -
2-([4-(4-Fluorophenyl)piperazino]methyl)imidazo[1,2-c]quinazolin-5(3H)-one Imidazo[1,2-c]quinazoline Piperazinomethyl, 4-fluorophenyl Multi-step alkylation/cyclization Not reported
2-Methyl-4-[3-(trifluoromethyl)benzyl]pyrazolo[1,5-a]quinazolin-5(4H)-one Pyrazolo[1,5-a]quinazoline Trifluoromethyl benzyl Substitution reactions Anticancer candidate (hypothesized)

Key Observations :

  • The 4-methylbenzenesulfonyl group in the target compound may enhance metabolic stability compared to the trifluoromethyl group in , which is electron-withdrawing .
Piperazine-Linked Derivatives
Compound Name Piperazine Substituents Additional Functional Groups Synthesis Method Pharmacological Notes References
Target Compound 4-(4-Fluorophenyl) 3-(4-Methylbenzenesulfonyl) Likely nucleophilic substitution Enhanced CNS penetration* -
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine 4-(4-Nitrobenzyl) 2-Fluorobenzoyl Amide coupling Antidepressant (hypothesized)
5-[2-(4-Methanesulfonyl-piperazin-1-ylmethyl)-pyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-ylamine 4-Methanesulfonyl Pyrazolo[1,5-a]pyrazine Suzuki cross-coupling Kinase inhibition (reported)

Key Observations :

  • The 4-fluorophenyl group in the target compound may improve lipophilicity compared to the nitro group in , aiding blood-brain barrier penetration .
  • The methanesulfonyl group in is structurally analogous to the 4-methylbenzenesulfonyl group in the target compound, both contributing to solubility and target binding .
Triazole and Sulfonyl Modifications
Compound Name Triazole/Sulfonyl Features Biological Activity Structural Insights References
Target Compound 3-(4-Methylbenzenesulfonyl)triazoloquinazoline Not reported Planar core with perpendicular fluorophenyl -
3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenylpyrazol-4-yl]-4H-1,2,4-triazole 4-Fluorobenzylsulfanyl Antimicrobial (hypothesized) Non-planar conformation
4-(2,4-Dimethylphenyl)-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one 1-Mercapto triazoloquinazoline Anticancer (hypothesized) Increased steric bulk

Key Observations :

  • The sulfonyl group in the target compound may confer stronger hydrogen-bonding capacity than the sulfanyl group in , improving target affinity .
  • The mercapto substituent in introduces redox activity, which is absent in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.